molecular formula C10H12I2 B15347519 1,4-Diethyl-2,5-diiodobenzene CAS No. 96802-17-4

1,4-Diethyl-2,5-diiodobenzene

Cat. No.: B15347519
CAS No.: 96802-17-4
M. Wt: 386.01 g/mol
InChI Key: CTWJTDSEKVBFMK-UHFFFAOYSA-N
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Description

1,4-Diethyl-2,5-diiodobenzene (CAS 96802-17-4) is a high-value aromatic compound with the molecular formula C 10 H 12 I 2 and a molecular weight of 386.01 g/mol. This di-substituted benzene derivative serves as a critical synthetic intermediate and building block in advanced materials research, particularly in the construction of π-conjugated organic frameworks and functional polymers . In organic electronics, this compound is a key precursor for synthesizing oligo(p-phenyleneethynylene)s (oligoPPEs), which are fundamental structural units in nanoscopic molecules due to their well-defined geometry and exceptional electronic and photophysical properties . The compound participates in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the iodine substituents act as excellent leaving groups for carbon-carbon bond formation. This reactivity is demonstrated in its use for creating complex phenanthroline derivatives, which have applications in coordination chemistry and materials science . The strategic 2,5-positioning of the iodine atoms on the diethylbenzene core provides regio-selectivity in subsequent synthetic steps, making it invaluable for constructing linear, well-defined molecular architectures. Researchers utilize this compound as a foundational component in divergent-convergent synthetic routes toward monodisperse functionalized oligomers. These oligomers are essential for developing advanced materials for organic light-emitting diodes (OLEDs), sensors, and other electronic devices . The ethyl side chains enhance the solubility of the resulting macromolecules in organic solvents, facilitating processing and purification. The compound's physical properties include a density of 1.937 g/cm³, a boiling point of 342.4°C, and a flash point of 163.4°C, which are important parameters for handling and reaction planning . This product is offered in high purity to ensure consistent performance in sensitive research applications. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult relevant safety data sheets and handle this material using appropriate personal protective equipment under controlled laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96802-17-4

Molecular Formula

C10H12I2

Molecular Weight

386.01 g/mol

IUPAC Name

1,4-diethyl-2,5-diiodobenzene

InChI

InChI=1S/C10H12I2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3

InChI Key

CTWJTDSEKVBFMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1I)CC)I

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 1,4 Diethyl 2,5 Diiodobenzene

Direct Synthetic Routes to 1,4-Diethyl-2,5-diiodobenzene

Direct methods aim to introduce iodine atoms onto the 1,4-diethylbenzene (B43851) scaffold in a single or minimal number of steps. These routes are often favored for their atom economy and potentially simpler procedures.

Electrophilic Iodination of Diethylbenzene Derivatives

The introduction of iodine onto an aromatic ring via electrophilic aromatic substitution is a fundamental and widely applied transformation. However, molecular iodine (I₂) itself is generally unreactive toward aromatic rings. orgoreview.combabafaridgroup.edu.in To achieve iodination, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, often represented as I⁺. orgoreview.com

Commonly employed reagent systems for the iodination of activated aromatic compounds include iodine in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), nitric acid (HNO₃), or copper salts (e.g., CuCl₂). orgoreview.comgoogle.com For instance, a system of I₂/HNO₃ in acetic acid has proven effective for iodinating various activated substrates at room temperature, yielding iodoarenes in high yields. babafaridgroup.edu.in Another approach involves using 30% aqueous H₂O₂ with elemental iodine under solvent-free reaction conditions, which has been successful for the iodination of methoxy-substituted benzenes. chem-soc.si Given that 1,4-diethylbenzene possesses two activating ethyl groups, these methods are theoretically applicable. The reaction would proceed through the attack of the electron-rich benzene (B151609) ring on the generated iodonium (B1229267) ion (I⁺), followed by deprotonation to restore aromaticity.

Table 1: Oxidizing Systems for Electrophilic Iodination

Oxidizing Agent Iodine Source Typical Conditions Reference
Nitric Acid (HNO₃) Molecular Iodine (I₂) Acetic Acid, Room Temp babafaridgroup.edu.in
Hydrogen Peroxide (H₂O₂) Molecular Iodine (I₂) Solvent-Free or Water, 45°C chem-soc.si
Copper(II) Chloride (CuCl₂) Molecular Iodine (I₂) Not specified orgoreview.com

Strategies for Regioselective Halogenation in Substituted Benzenes

A primary challenge in the direct synthesis of this compound is controlling the position of iodination, a concept known as regioselectivity. The two ethyl groups on the benzene ring in 1,4-diethylbenzene are activating and direct incoming electrophiles to the ortho and para positions. youtube.com In this specific molecule, all four available positions (2, 3, 5, and 6) are ortho to one ethyl group and meta to the other. Therefore, direct iodination is likely to produce a mixture of iodinated isomers, making the isolation of the pure 2,5-diiodo isomer difficult.

The regioselectivity of electrophilic aromatic substitutions is dictated by the stability of the intermediate carbocation (the arenium ion or σ-complex). youtube.comnih.gov Alkyl groups stabilize the positive charge in the arenium ion through inductive effects and hyperconjugation, favoring the formation of intermediates where the charge is located on the carbon bearing the substituent (ortho and para attack). youtube.com While this principle explains the general directing effect, achieving high selectivity for a specific isomer among several activated positions remains a significant synthetic hurdle. Advanced methods, such as those achieving unusually high para-selectivity in thianthrenation reactions, suggest that regiocontrol can be achieved if the reaction mechanism allows for reversible formation of Wheland-type intermediates, enabling a thermodynamic equilibrium to favor the most stable product before irreversible deprotonation. nih.gov

Precursor Synthesis and Functional Group Interconversion

To overcome the regioselectivity challenges of direct iodination, multi-step synthetic sequences are often employed. These routes involve the synthesis of a precursor molecule where the desired substitution pattern is already established, followed by the conversion of functional groups into the target iodo groups.

Synthesis of Related Diethyl-Dihaloaromatics (e.g., Dibromo-diiodo analogs)

The synthesis of related dihaloaromatics provides a template for the synthesis of this compound. For example, a patented method describes the synthesis of 1,4-dibromo-2,5-diiodobenzene (B1312432) starting from 1,4-dibromobenzene. This process involves nitration, reduction of the nitro group to an amine, a selective iodination step, and finally a diazotization-iodination sequence to replace the amino group with the second iodine atom. This demonstrates a viable pathway where halogens are introduced sequentially, allowing for greater control over their final positions.

Diazotization-Iodination Sequences

The Sandmeyer reaction is a classic and reliable method for introducing a halide onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. nih.govacs.org This strategy is particularly useful for installing iodine at a specific position that might be inaccessible through direct electrophilic substitution.

The synthesis of this compound via this route would begin with a precursor such as 2,5-diethyl-1,4-phenylenediamine. The synthesis of substituted phenylenediamines can be achieved through various methods, including the coupling of a diazonium salt with an aniline (B41778) derivative, followed by reduction of the resulting azo compound. google.comgoogle.comgoogle.com Once the 2,5-diethyl-1,4-phenylenediamine is obtained, a double Sandmeyer reaction can be performed. Both amino groups would be converted to bis-diazonium salts using a reagent like sodium nitrite (B80452) in an acidic solution (e.g., HCl or H₂SO₄) at low temperatures (0–5 °C). google.com The subsequent addition of an iodide source, such as potassium iodide (KI), would lead to the displacement of the diazonium groups by iodine, yielding the target this compound with high regiochemical purity.

Derivatization from Hydroquinone (B1673460) and Other Phenol Analogs

An alternative precursor-based approach involves starting with a 2,5-diethylhydroquinone scaffold. Hydroquinones and their ether derivatives are highly activated aromatic rings, and their electrophilic substitution can proceed with high regioselectivity. The synthesis of 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376) from 1,4-bis(hexyloxy)benzene serves as an excellent model for this approach. In that synthesis, the hydroquinone ether is treated with an iodinating agent, and the two iodine atoms are directed to the positions ortho to the activating alkoxy groups (the 2 and 5 positions).

Following this logic, 2,5-diethylhydroquinone could be directly iodinated to form 2,5-diethyl-3,6-diiodohydroquinone. The subsequent removal of the hydroxyl groups to yield the final aromatic ring would be the key challenge in this pathway. A more common route involves the conversion of the hydroquinone's hydroxyl groups into a better leaving group before reduction, or utilizing the hydroxyls to direct other transformations. This method highlights the utility of oxygen-containing functional groups in controlling the regiochemical outcome of aromatic substitutions.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are manipulated include the choice of iodinating agent, the solvent system, reaction temperature, and the duration of the reaction.

One of the most effective methods for the synthesis of this compound involves the direct iodination of 1,4-diethylbenzene using molecular iodine in the presence of periodic acid. A detailed study has demonstrated that heating a mixture of 1,4-diethylbenzene, iodine, and periodic acid in a solution of acetic acid, water, and concentrated sulfuric acid at 95 °C for 24 hours results in a near-quantitative yield of the desired product. The reaction mixture is subsequently cooled, neutralized, and the product is isolated by filtration and recrystallization. This method's high efficiency is attributed to the in-situ generation of a highly electrophilic iodine species by the potent oxidizing system of periodic acid and sulfuric acid.

Another promising avenue for the synthesis of this compound is the use of N-Iodosuccinimide (NIS), a mild and selective iodinating agent. While a specific, optimized procedure for the di-iodination of 1,4-diethylbenzene using NIS is not extensively detailed in the literature, general principles for the iodination of activated aromatic rings provide a strong foundation for its application. For structurally similar compounds like o-xylene, the use of NIS in pure trifluoroacetic acid (TFA) at room temperature has been shown to be effective for mono-iodination. It is suggested that for di-iodination, more forcing conditions, such as elevated temperatures and a molar excess of NIS, would be beneficial. The optimization of this method would involve a systematic variation of the NIS to substrate ratio, the concentration of the acid catalyst, the reaction temperature, and the reaction time to maximize the yield of the di-iodinated product while minimizing the formation of mono-iodinated and other byproducts.

Strategies for yield enhancement across both methodologies primarily revolve around the efficient generation and utilization of the electrophilic iodine species. In the iodine/periodic acid method, the careful control of temperature and the use of a co-solvent system (acetic acid/water) are crucial for maintaining the solubility of the reactants and facilitating the reaction to completion. For the NIS-based method, the choice and concentration of the acid catalyst are critical. Strong acids like TFA are known to activate NIS, increasing its electrophilicity and accelerating the rate of reaction.

Comparison of Synthetic Efficiency Across Methodologies

A direct, quantitative comparison of the synthetic efficiency of different methodologies for producing this compound is challenging due to the limited availability of parallel studies. However, a qualitative and data-driven comparison can be made based on published procedures for the target molecule and related compounds.

The direct iodination of 1,4-diethylbenzene using iodine and periodic acid stands out for its exceptionally high reported yield of 99%. This method is robust and utilizes relatively inexpensive and common reagents. The straightforward work-up procedure, involving precipitation and filtration, further adds to its practical appeal for large-scale synthesis.

The N-Iodosuccinimide (NIS) based methodology, while not explicitly detailed for this specific di-iodination, offers several potential advantages that make it a competitive alternative. NIS is generally considered a milder and more selective reagent compared to harsher iodinating systems, which can be advantageous in complex syntheses to avoid side reactions. Iodination reactions with NIS can often be carried out under less acidic conditions and at lower temperatures, depending on the substrate's reactivity and the choice of catalyst. For instance, the iodination of activated arenes with NIS can proceed efficiently in the presence of catalytic amounts of trifluoroacetic acid in acetonitrile. While a direct yield comparison for this compound is not available, the high efficiencies observed for mono-iodination of similar substrates suggest that an optimized di-iodination process could also be high-yielding.

The following table provides a comparative overview of the two primary synthetic methodologies discussed:

FeatureIodine with Periodic AcidN-Iodosuccinimide (NIS)
Starting Material 1,4-Diethylbenzene1,4-Diethylbenzene
Iodinating Agent Iodine (I₂)N-Iodosuccinimide
Activating Agent Periodic acid (H₅IO₆) and Sulfuric acid (H₂SO₄)Trifluoroacetic acid (TFA) or other acids
Typical Solvent Acetic acid, WaterTrifluoroacetic acid, Acetonitrile
Reaction Temperature 95 °CRoom temperature to elevated temperatures
Reaction Time 24 hoursVaries (typically shorter for activated arenes)
Reported Yield 99%Not specifically reported for this di-iodination, but generally high for related reactions.
Advantages Very high yield, cost-effective reagents.Milder conditions, high selectivity, easier handling of reagents.
Disadvantages Harsh acidic conditions, high temperature.Higher cost of NIS and TFA, optimization for di-iodination may be required.

Reactivity and Mechanistic Investigations of 1,4 Diethyl 2,5 Diiodobenzene

Cross-Coupling Reactions Utilizing 1,4-Diethyl-2,5-diiodobenzene

The twin iodine substituents on the aromatic ring of this compound are excellent leaving groups in a multitude of palladium-catalyzed cross-coupling reactions. This makes the compound a key precursor for creating new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is highly effective for the functionalization of aryl iodides.

In the context of this compound, a stepwise or one-pot double Sonogashira coupling can be employed to introduce two alkyne moieties. Research on structurally related poly-iodinated benzenes, such as 5-substituted-1,2,3-triiodobenzenes, demonstrates that such coupling reactions can be highly regioselective. rsc.org The reaction with one equivalent of a terminal alkyne would be expected to yield the mono-alkynylated product, 1,4-diethyl-2-iodo-5-(alkynyl)benzene. The use of two or more equivalents can lead to the disubstituted product, 1,4-diethyl-2,5-bis(alkynyl)benzene. The selectivity is often governed by steric hindrance, with the palladium catalyst preferentially undergoing oxidative addition at the most accessible C-I bond. rsc.org

A proposed reaction scheme is detailed below:

Mono-coupling: Reaction with ~1 equivalent of arylacetylene under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like triethylamine) would favor the formation of the mono-substituted product.

Double-coupling: A one-pot reaction using over 2 equivalents of the alkyne would facilitate the synthesis of the symmetrically disubstituted product. rsc.org

The resulting dialkynylarene products are important precursors for conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced materials.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst and a base, is a cornerstone of modern organic synthesis. Aryl iodides are particularly reactive substrates for this transformation.

This compound is an ideal substrate for double Suzuki-Miyaura coupling to generate tetra-substituted benzene (B151609) rings, which are core structures in various polyaromatic systems. By reacting it with two equivalents of an arylboronic acid or ester, complex biaryl and terphenyl derivatives can be synthesized. These products are often investigated for their unique photophysical properties and potential applications in materials science. The reaction typically proceeds with high yields, and a wide variety of functional groups are tolerated on the coupling partner.

Reactants Catalyst System Product Type Significance
This compound + 2 eq. Arylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄)1,4-Diethyl-2,5-diarylbenzeneCore of polyaromatic systems
This compound + 2 eq. Heteroarylboronic AcidPd catalyst, Base1,4-Diethyl-2,5-di(heteroaryl)benzeneBuilding blocks for functional materials

Beyond Sonogashira and Suzuki couplings, the C-I bonds of this compound are reactive in other significant cross-coupling methodologies.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org It is particularly useful for forming C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org this compound can be coupled with various organozinc reagents, such as diethylzinc (B1219324) or diarylzinc, to introduce alkyl or aryl groups. researchgate.netresearchgate.net The high reactivity of organozinc reagents allows these reactions to proceed under mild conditions with high functional group tolerance. wikipedia.org

Stille Coupling: The Stille reaction creates carbon-carbon bonds by coupling an organohalide with an organotin compound, catalyzed by palladium. msu.edu Although concerns about the toxicity of tin reagents exist, the reaction is highly versatile. This compound can be reacted with various organostannanes (e.g., vinyl-, alkynyl-, or arylstannanes) to yield complex unsaturated and polyaromatic molecules. Recent developments have focused on creating protocols that are catalytic in tin to mitigate waste and toxicity issues. msu.edu

Coupling Reaction Organometallic Reagent Catalyst Bond Formed (with C of benzene ring)
Negishi Organozinc (R-ZnX)Palladium or NickelC-C
Stille Organotin (R-SnR'₃)PalladiumC-C

Nucleophilic and Electrophilic Substitution Reactions at the Aromatic Core

While cross-coupling at the C-I bond is the primary mode of reactivity, the aromatic ring itself can undergo substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is substituted with two activating ethyl groups and two deactivating iodo groups. Both types of substituents are ortho-, para-directing. The ethyl groups, being activating, will direct incoming electrophiles to the positions ortho to them (the C3 and C6 positions), which are the only available hydrogens. The deactivating iodo groups also direct to their ortho positions (C3 and C6). Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur selectively at the C3 and C6 positions.

Nucleophilic Aromatic Substitution (NAS): Typical SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack, which are absent in this compound. Therefore, this pathway is generally unfavorable. However, under very harsh conditions or via the formation of a benzyne (B1209423) intermediate, nucleophilic substitution might be induced. pressbooks.pub For example, reaction with a very strong base like potassium amide could potentially lead to a di-ethyl-di-iodo-benzyne intermediate, which would then be trapped by a nucleophile. pressbooks.pub

Directed Reactivity and Selectivity in Chemical Transformations

The structure of this compound allows for a high degree of control and selectivity in its chemical transformations.

Sequential Cross-Coupling: The two C-I bonds can be addressed sequentially. By carefully controlling the stoichiometry of the reagents (e.g., using only one equivalent of an organometallic reagent in a cross-coupling reaction), it is possible to functionalize one iodo-position while leaving the other intact. The resulting mono-substituted product can then be used in a second, different cross-coupling reaction to install a different functional group, leading to the synthesis of unsymmetrical 1,2,4,5-tetrasubstituted benzene derivatives.

Steric and Electronic Control: The ethyl groups exert steric hindrance that can influence the rate of reaction at the adjacent C-I bonds, although in this symmetrical molecule, both C-I bonds are electronically and sterically equivalent. In electrophilic substitution reactions, the combined directing effects of the ethyl and iodo groups ensure high regioselectivity for substitution at the C3 and C6 positions, as discussed previously.

Mechanistic Insights into Carbon-Iodine Bond Activation and Reactivity Profiles

The key step in the extensive cross-coupling chemistry of this compound is the activation and cleavage of the C-I bond.

Mechanism of C-I Bond Activation: In transition metal-catalyzed reactions, the universally accepted mechanism involves the oxidative addition of a low-valent metal catalyst (typically Pd(0) or Ni(0)) into the carbon-iodine bond. rsc.orgwikipedia.org This step forms an organometallic-halide species (e.g., Aryl-Pd(II)-I), which is the active intermediate for the subsequent steps of the catalytic cycle (transmetalation and reductive elimination). The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides the most reactive substrates for oxidative addition, often allowing for milder reaction conditions compared to aryl bromides or chlorides.

Reactivity Profile: Studies on similar di-halo-benzenes on metal surfaces have provided fundamental insights into C-I bond lability. For instance, investigations on 1,4-dibromo-2,5-diiodobenzene (B1312432) on a gold surface revealed that the C-I bond can dissociate at temperatures as low as room temperature to 80°C. researchgate.net This high reactivity underscores the utility of di-iodinated aromatics as precursors for on-surface synthesis of novel carbon nanostructures. The ethyl groups in this compound increase its electron density compared to an unsubstituted di-iodobenzene, which can further facilitate the oxidative addition step.

Advanced Structural and Electronic Characterization of 1,4 Diethyl 2,5 Diiodobenzene and Its Derivatives

X-ray Crystallographic Analysis of Molecular Conformation and Packing

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, revealing details about molecular conformation, bond lengths, bond angles, and intermolecular packing.

While a specific crystal structure for 1,4-diethyl-2,5-diiodobenzene has not been reported in the searched literature, the analysis of its parent compound, 1,4-diiodobenzene (B128391), offers significant insight. The crystal structure of 1,4-diiodobenzene shows a planar benzene (B151609) ring, with the iodine atoms lying in the plane of the ring. nih.gov The molecules pack in a layered arrangement, influenced by halogen bonding (I···I interactions) and other non-covalent interactions.

For this compound, it is expected that the central benzene ring would remain largely planar. The ethyl groups, being flexible, would likely adopt conformations that minimize steric hindrance with the bulky adjacent iodine atoms. This could result in the ethyl groups being oriented out of the plane of the benzene ring. The introduction of the ethyl substituents would significantly alter the crystal packing compared to 1,4-diiodobenzene. The increased molecular volume and the disruption of simple, planar packing would likely lead to a lower density and a different crystal lattice. Intermolecular forces would be dominated by van der Waals interactions from the ethyl groups, in addition to the halogen bonding contributed by the iodine atoms.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

¹H NMR: The molecule's symmetry means there is only one type of aromatic proton, one type of methylene (B1212753) proton (-CH₂-), and one type of methyl proton (-CH₃).

Aromatic Protons (H-3, H-6): The two protons on the benzene ring are chemically equivalent and would appear as a single singlet. Their chemical shift would be influenced by the electron-donating ethyl groups (which shift signals upfield) and the electron-withdrawing, yet magnetically anisotropic, iodine atoms (which shift signals downfield). The signal for the aromatic protons in 1,4-diiodobenzene is around 7.40 ppm in CDCl₃. chemicalbook.com The opposing effects of the ethyl and iodo groups would likely result in a chemical shift for the singlet in the range of 7.2-7.5 ppm.

Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and would appear as a quartet due to coupling with the three protons of the methyl group. In 1,4-diethylbenzene (B43851), this signal is around 2.6 ppm. chemicalbook.com The presence of the ortho-iodine atoms would likely induce a slight downfield shift.

Methyl Protons (-CH₃): These protons would appear as a triplet, coupled to the two methylene protons. In 1,4-diethylbenzene, this signal is around 1.2 ppm. chemicalbook.com

¹³C NMR: The symmetry of the molecule results in four distinct carbon signals.

Iodinated Aromatic Carbons (C-2, C-5): The direct attachment of the heavy iodine atom causes a significant upfield shift due to the heavy-atom effect. In 1,4-diiodobenzene, these carbons appear around 91.5 ppm.

Ethyl-substituted Aromatic Carbons (C-1, C-4): These carbons would be downfield due to the alkyl substitution. In 1,4-diethylbenzene, these carbons are at approximately 142 ppm.

Unsubstituted Aromatic Carbons (C-3, C-6): These carbons would have a chemical shift influenced by both the iodo and ethyl substituents. In 1,4-diiodobenzene, the aromatic CH carbons are at 137.6 ppm, while in 1,4-diethylbenzene they are at 127.7 ppm. A value intermediate to these can be expected.

Methylene Carbon (-CH₂-): In 1,4-diethylbenzene, this signal is around 29 ppm.

Methyl Carbon (-CH₃): In 1,4-diethylbenzene, this signal is around 16 ppm.

Predicted NMR Data for this compound

Assignment ¹H NMR Chemical Shift (ppm, predicted) ¹H NMR Multiplicity (predicted) ¹³C NMR Chemical Shift (ppm, predicted)
Aromatic C-H7.2 - 7.5Singlet (s)130 - 138
-CH₂-~2.7Quartet (q)~30
-CH₃~1.2Triplet (t)~15
C-I--~92
C-CH₂CH₃--~143

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₀H₁₂I₂), the calculated molecular weight is approximately 386.01 g/mol .

While an experimental spectrum is unavailable, the fragmentation pattern can be predicted based on established principles for aromatic and halogenated compounds. libretexts.orgyoutube.com

Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z ≈ 386 would be expected due to the stability of the aromatic ring. The presence of two iodine atoms would make this peak easily identifiable.

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic patterns seen for chlorine or bromine would be absent.

Major Fragmentation Pathways:

Loss of an Iodine Atom: Cleavage of the C-I bond is a likely fragmentation pathway, leading to a significant peak at [M - 127]⁺, which corresponds to m/z ≈ 259.

Loss of an Ethyl Group: Benzylic cleavage, involving the loss of an ethyl radical (•CH₂CH₃), is also highly probable. This would result in a peak at [M - 29]⁺, or m/z ≈ 357.

Loss of a Methyl Group: A smaller peak corresponding to the loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation might be observed at [M - 15]⁺, or m/z ≈ 371.

Further Fragmentations: Subsequent loss of the second iodine atom or other fragments from these initial product ions would also occur, leading to a complex fragmentation pattern. For example, a peak at m/z ≈ 132 could correspond to the diethylbenzene cation [C₁₀H₁₂]⁺ after the loss of both iodine atoms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov The spectra of this compound would be a composite of the features seen in 1,4-diethylbenzene and 1,4-diiodobenzene. nih.govnih.govchemicalbook.com

C-H Stretching:

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). renishaw.com

Aliphatic C-H stretching from the ethyl groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹). renishaw.com

C=C Stretching: Aromatic ring stretching vibrations would produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations for the ethyl groups would be seen around 1375-1470 cm⁻¹.

C-I Stretching: The carbon-iodine bond stretching vibration is a key feature. Due to the heavy mass of the iodine atom, this vibration occurs at a low frequency, typically in the range of 400-600 cm⁻¹. In some diiodo-perfluoroalkanes, C-I stretching modes have been observed at even lower frequencies, around 150-270 cm⁻¹. researchgate.net This peak would be strong in the Raman spectrum and potentially weaker in the IR spectrum.

Substitution Pattern: The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region is diagnostic of the benzene ring substitution. For a 1,2,4,5-tetrasubstituted benzene, a characteristic absorption is expected in this region.

Since the molecule has a center of symmetry, the rule of mutual exclusion would apply. nih.gov Vibrations that are strong and active in the Raman spectrum may be weak or inactive in the IR spectrum, and vice versa, providing complementary information.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Activity
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2970 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
Aliphatic C-H Bend1470 - 1375IR, Raman
C-I Stretch600 - 400Raman (strong), IR (weak)

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Probing

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of a molecule by measuring the binding energies of its electrons. X-ray Photoelectron Spectroscopy (XPS) probes core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) probes valence-level electrons.

No specific PES data for this compound is available. However, general principles from studies on other substituted benzenes can be applied. oup.comoup.com

X-ray Photoelectron Spectroscopy (XPS):

C 1s Spectrum: The C 1s spectrum would show multiple peaks corresponding to the chemically distinct carbon atoms. The carbons bonded to iodine (C-I) would have a different binding energy than those bonded to ethyl groups (C-C₂H₅) or hydrogen (C-H). The electronegativity and chemical environment of the substituents influence these core-level energies. Generally, electron-withdrawing groups increase the binding energy.

I 3d Spectrum: The iodine 3d level would produce a characteristic doublet (3d₅/₂ and 3d₃/₂) with a specific binding energy and spin-orbit splitting, confirming the presence of iodine. The binding energy would be indicative of the C-I bond's covalent character.

Ultraviolet Photoelectron Spectroscopy (UPS):

The UPS spectrum reveals the energies of the molecular orbitals in the valence region. For this compound, the spectrum would show bands corresponding to the π-system of the benzene ring, the σ-orbitals of the C-C and C-H bonds, and the lone pair orbitals of the iodine atoms.

The highest occupied molecular orbitals (HOMOs) of benzene are degenerate. In the substituted molecule, this degeneracy is lifted. The electron-donating ethyl groups would tend to raise the energy of the π-orbitals (lower ionization energy), while the iodine atoms would have a more complex effect, involving both inductive withdrawal and lone pair interactions. The interaction between the iodine lone pairs and the benzene π-system would be a key feature of the valence electronic structure. oup.comacs.org

Computational Chemistry and Theoretical Studies on 1,4 Diethyl 2,5 Diiodobenzene

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

Future DFT studies could calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's electronic behavior and potential for charge transfer. The generation of electrostatic potential maps would visualize the electron density distribution, indicating regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, including chemical hardness, softness, and electronegativity, could also be derived to predict its behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations would be invaluable for exploring the conformational landscape of 1,4-diethyl-2,5-diiodobenzene. By simulating the molecule's movement over time, researchers could identify stable conformers and the energy barriers between them. These simulations would also shed light on intermolecular interactions in condensed phases, which are crucial for understanding its bulk properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data. Future work could involve calculating the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions could then be compared with experimentally obtained spectra to validate the computational models and provide a more detailed interpretation of the experimental data.

Applications of 1,4 Diethyl 2,5 Diiodobenzene As a Versatile Molecular Building Block in Materials Science

Precursor in Conjugated Polymer Synthesis (e.g., Poly(p-phenylene ethynylene)s)

The diiodo substitution pattern of 1,4-diethyl-2,5-diiodobenzene makes it an ideal monomer for the synthesis of conjugated polymers through various cross-coupling reactions. The carbon-iodine bonds are relatively weak and thus highly reactive, particularly in palladium-catalyzed reactions like the Sonogashira coupling.

The synthesis of π-conjugated polymers often relies on the step-growth polymerization of di-functionalized monomers. This compound can serve as a key monomer in such polymerizations. For instance, in the synthesis of poly(p-phenylene ethynylene)s (PPEs), it can be reacted with a di-alkyne comonomer, such as 1,4-diethynylbenzene, in a Sonogashira cross-coupling reaction. oup.combeilstein-journals.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. oup.com

The general synthetic scheme for the polymerization of this compound with a di-alkyne can be depicted as follows:

Generated code

Where Ar represents the 1,4-diethyl-2,5-phenylene unit and R is another aromatic or aliphatic spacer.

The ethyl groups on the benzene (B151609) ring of the monomer are crucial for the practical application of the resulting polymers. They disrupt the close packing of the polymer chains, which in turn increases their solubility in organic solvents. This enhanced solubility is vital for solution-based characterization techniques and for the fabrication of thin films for electronic devices.

The design of these π-conjugated architectures can be further tuned by the choice of the comonomer, allowing for the synthesis of materials with tailored electronic and optical properties. The ability to create complex and highly functionalized molecules through site-selective reactions is a significant advantage in the design of novel materials. sigmaaldrich.com

The properties of polymers derived from this compound are intrinsically linked to their molecular structure. The chemical structure of a polymer dictates its intermolecular interactions, chain rigidity, and ultimately its macroscopic properties such as thermal stability, solubility, and charge transport characteristics. nih.gov

In the case of PPEs synthesized from this compound, the following structure-property relationships can be anticipated:

Electronic Properties: The extended π-conjugation along the polymer backbone, formed by the alternating phenylene and ethynylene units, leads to a delocalized electronic structure. This results in a reduced bandgap compared to the constituent monomers, enabling the absorption and emission of light in the visible and ultraviolet regions. The specific absorption and emission wavelengths can be fine-tuned by modifying the structure of the comonomer.

Solubility: As mentioned, the ethyl groups play a critical role in ensuring the solubility of the polymer. This is a significant improvement over unsubstituted PPEs, which are often intractable and difficult to process.

Thermal Stability: The rigid aromatic backbone of these polymers generally imparts good thermal stability, a desirable characteristic for materials used in electronic devices that may operate at elevated temperatures.

Luminescence: Many PPEs are known to be highly luminescent, with potential applications in organic light-emitting diodes (OLEDs). The introduction of different functional groups or chromophores into the polymer backbone can alter the emission color and quantum yield. acs.org

PropertyInfluence of this compound Structure
Conjugation The 1,4-diiodo substitution allows for linear polymerization, creating a highly conjugated backbone.
Solubility The 2,5-diethyl groups enhance solubility in organic solvents, facilitating processing.
Electronic Tuning The reactivity of the C-I bonds allows for copolymerization with various alkynes, tuning the electronic and optical properties.
Steric Effects The ethyl groups can influence the planarity of the polymer backbone, affecting the extent of π-orbital overlap.

Role in the Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas. oup.comresearchgate.net The construction of these frameworks relies on the self-assembly of molecular building blocks (linkers or monomers) into extended networks.

While there are no specific reports on the use of this compound in the synthesis of COFs and MOFs, its structural motifs suggest it could be a potential candidate. Di-functionalized linkers are fundamental to the formation of 2D and 3D frameworks. The two iodine atoms in this compound could potentially undergo homocoupling reactions under Ullmann or Sonogashira conditions to form porous 2D graphene-like sheets or 3D diamondoid networks.

Alternatively, it could be used as a linear linker in a co-condensation reaction with a multitopic monomer (e.g., a trigonal or tetrahedral building block) to form a porous COF. The ethyl groups would project into the pores of the framework, influencing their size and chemical environment.

For the synthesis of MOFs, the iodine atoms are not typical coordinating groups for metal ions. However, this compound could be chemically modified prior to or during the MOF synthesis to introduce coordinating functionalities such as carboxylates, pyridyls, or amines. This post-synthetic or in-situ functionalization would transform it into a suitable organic linker for MOF construction. oup.com

Development of Organic Electronic Materials (e.g., Liquid Crystals, Organic Semiconductors)

The π-conjugated structures that can be synthesized from this compound are of significant interest for applications in organic electronics. sigmaaldrich.com These materials can exhibit semiconducting or liquid crystalline properties, making them suitable for use in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and liquid crystal displays (LCDs).

Polymers and oligomers derived from this compound can be designed to have specific electronic properties. The ability to tune the HOMO and LUMO energy levels through the choice of comonomers is a key advantage in the design of organic semiconductors. The introduction of the diethyl groups can also influence the morphology of the material in the solid state, which is a critical factor for efficient charge transport in OFETs and OPVs.

The rigid, rod-like structure of some polymers derived from this monomer, such as certain PPEs, can lead to liquid crystalline behavior. In such materials, the molecules can self-assemble into ordered phases (nematic, smectic, etc.) that can be controlled by external stimuli like electric fields, which is the fundamental principle behind LCDs.

Potential ApplicationRole of this compound
Organic Semiconductors Serves as a building block for π-conjugated polymers with tunable electronic properties.
Liquid Crystals Can be used to synthesize rigid-rod polymers that exhibit liquid crystalline phases.
Organic Light-Emitting Diodes (OLEDs) Precursor to luminescent conjugated polymers for the emissive layer in OLEDs.

On-Surface Synthesis of Low-Dimensional Nanoarchitectures

On-surface synthesis is a bottom-up approach to create well-defined low-dimensional nanoarchitectures, such as nanowires and nanographenes, directly on a solid surface. This technique often utilizes the Ullmann coupling reaction of halogenated precursor molecules on a catalytic metal surface (e.g., gold, silver, or copper).

Molecules like this compound are potential precursors for on-surface synthesis. Upon deposition onto a heated metal surface, the carbon-iodine bonds can be selectively cleaved, leading to the formation of reactive radical species. These radicals can then polymerize on the surface, forming one-dimensional polymer chains or two-dimensional networks. The structure of the resulting nanoarchitecture is dictated by the structure of the precursor molecule and the symmetry of the underlying substrate.

The presence of the ethyl groups could influence the self-assembly of the precursor molecules on the surface and the morphology of the resulting nanostructures. They could act as spacers, preventing the close packing of the polymer chains and leading to more open or porous networks.

Functionalization for Supramolecular Chemistry Applications

The iodine atoms in this compound are not only reactive sites for covalent bond formation but can also act as halogen bond donors. nih.gov Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor.

This compound can, therefore, be used as a building block in supramolecular chemistry to construct well-defined assemblies through halogen bonding. It can form co-crystals with a variety of halogen bond acceptors, such as pyridines, carbonyls, and other Lewis bases. oup.comacs.org The directionality and strength of the halogen bonds can be used to control the architecture of the resulting supramolecular structures.

Comparative Analysis with Analogous Diiodobenzene and Dihaloaromatic Compounds

Structure-Reactivity Correlations in Di-, Tri-, and Tetrahalogenated Benzenes

The reactivity of halogenated aromatic compounds in reactions such as palladium-catalyzed cross-couplings is fundamentally dictated by the nature and position of the halogen substituents. A general reactivity trend is observed where the carbon-halogen (C-X) bond reactivity follows the order I > Br > Cl > F, which corresponds to the decreasing bond dissociation energies. The weaker C-I bond is more susceptible to oxidative addition, a key step in many catalytic cycles. wikipedia.orgyoutube.comharvard.edu

In dihalogenated benzenes, the regiochemistry (ortho, meta, para) of the halogens is a critical determinant of reactivity. The electronic properties of halogens are complex; they are inductively electron-withdrawing but can also be resonance electron-donating. ucalgary.calibretexts.org This dual nature influences the electron density at the carbon centers, affecting the ease of oxidative addition. For instance, in aryl halides, electron-withdrawing groups, especially at the ortho and para positions, can accelerate the oxidative addition step. uwindsor.ca

The addition of more halogen atoms to the benzene (B151609) ring, as in tri- and tetrahalogenated benzenes, further modifies the electronic environment. The cumulative inductive electron-withdrawing effect of multiple halogens can increase the reactivity of the C-X bonds. However, this is often counterbalanced by steric hindrance, particularly with larger halogens like iodine. For example, in 1,4-dibromo-2,5-diiodobenzene (B1312432), the iodine atoms are the more reactive sites for initial cross-coupling due to the weaker C-I bond compared to the C-Br bond. nih.gov Furthermore, studies on polyhalogenated substrates, such as 2,4-dichloropyrimidines, demonstrate that intrinsic differences in reactivity at different positions allow for sequential and selective functionalization. researchgate.net

Influence of Alkyl Substituents on Electronic Properties and Steric Hindrance

Alkyl groups, like the ethyl substituents in 1,4-diethyl-2,5-diiodobenzene, introduce significant electronic and steric effects that modulate the reactivity of the haloaromatic core.

Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect (+I). ucalgary.ca This effect increases the electron density of the aromatic ring, which can, in turn, make the oxidative addition of a palladium catalyst to the C-I bond more difficult compared to an unsubstituted diiodobenzene. The increased electron density can strengthen the C-I bond, making it less prone to cleavage.

Steric Hindrance: The ethyl groups positioned ortho to the iodine atoms in this compound create a sterically congested environment. This bulkiness can impede the approach of a catalyst, particularly one with bulky ligands, to the C-I bond, thereby slowing the rate of reaction. uwindsor.calibretexts.org The size of the alkyl group is a significant factor; as the size of an alkyl substituent increases, steric hindrance becomes more pronounced, making attack at the adjacent ortho position less favorable. libretexts.org The development of specialized catalysts with sterically demanding ligands has been a key area of research to overcome the challenges associated with hindered substrates in cross-coupling reactions. rsc.orgrsc.org

The interplay between these opposing electronic and steric factors is a recurring theme in the chemistry of substituted haloaromatics. While the electron-donating nature of the ethyl groups might deactivate the C-I bonds towards oxidative addition, the steric hindrance they provide can also influence the selectivity of reactions, for example, by favoring reaction at a less hindered site if one were available.

Comparison of Reactivity Profiles in Cross-Coupling Protocols

The unique substitution pattern of this compound results in a specific reactivity profile in cross-coupling reactions when compared to other diiodobenzenes and dihaloaromatics.

In Suzuki-Miyaura cross-coupling, a widely used method for forming carbon-carbon bonds, the reactivity of aryl halides generally follows the trend I > OTf > Br >> Cl. harvard.edu While diiodobenzenes are typically highly reactive, the presence of ortho-alkyl groups in this compound can necessitate more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve efficient coupling. rsc.orgrsc.org This is due to the combination of steric hindrance and the electron-donating effect of the ethyl groups. ucalgary.cauwindsor.calibretexts.org

A comparison with other dihaloaromatics highlights the importance of the halogen. For instance, 1,4-dibromo-2,5-diethylbenzene (B1287434) would be expected to be significantly less reactive than this compound under identical Suzuki-Miyaura conditions due to the stronger C-Br bond. harvard.eduresearchgate.net

The table below presents a comparative overview of the expected reactivity of various dihaloaromatic compounds in a typical palladium-catalyzed cross-coupling reaction.

CompoundHalogenAlkyl SubstituentsExpected Relative ReactivityPrimary Influencing Factors
1,4-Diiodobenzene (B128391)IodineNoneHighLabile C-I bond. harvard.edu
This compound IodineTwo ethyl groupsModerate to HighLabile C-I bond, but with steric hindrance and electron-donating effects from ethyl groups. ucalgary.cauwindsor.calibretexts.org
1,4-DibromobenzeneBromineNoneModerateStronger C-Br bond compared to C-I. harvard.edu
1,4-Dibromo-2,5-diethylbenzeneBromineTwo ethyl groupsLow to ModerateStronger C-Br bond combined with steric hindrance from ethyl groups. harvard.edulibretexts.org
1,4-Dibromo-2,5-diiodobenzeneIodine and BromineNoneHigh (at Iodine)Preferential reactivity at the more labile C-I bond. harvard.edunih.gov

This comparative analysis demonstrates that the reactivity of this compound is a product of multiple, sometimes competing, factors. While the presence of iodine suggests high reactivity, the ethyl groups introduce both steric and electronic effects that must be considered when designing synthetic transformations. ucalgary.calibretexts.org

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for synthesizing key chemical building blocks is a cornerstone of modern chemistry. For 1,4-Diethyl-2,5-diiodobenzene, research into its synthesis begins with its precursor, 1,4-diethylbenzene (B43851). Advanced catalytic systems, such as shape-selective zeolite catalysts, are being employed to produce the para-isomer of diethylbenzene with high selectivity, which is a crucial starting point for avoiding isomeric impurities in subsequent steps. wikipedia.org

A highly efficient method for the direct iodination of 1,4-diethylbenzene has been documented, providing this compound in nearly quantitative yield. wiley-vch.de This one-day reaction demonstrates a significant advancement in creating this specific diiodo-substituted arene.

Reaction Reactants Reagents & Conditions Yield Source
Direct Iodination1,4-Diethylbenzene, IodinePeriodic acid, Acetic acid, Water, Sulfuric acid, 95 °C, 1 day99% wiley-vch.de

Exploration of Untapped Reactivity Pathways and Cascade Reactions

The primary reactivity of this compound exploited thus far is the Sonogashira cross-coupling reaction, which forms carbon-carbon bonds between the aryl iodide and terminal alkynes. wiley-vch.demdpi.com This palladium-copper co-catalyzed reaction is fundamental to creating more complex molecular architectures.

Researchers have successfully used this pathway to perform both mono- and di-substitution reactions, highlighting the potential for controlled, stepwise synthesis. This differential reactivity opens the door to creating unsymmetrical molecules, a significant challenge in organic synthesis.

Product Coupling Partner Key Reagents Reaction Type Source
1,4-Diethyl-2,5-bis(trimethysilylethynyl)benzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, DiisopropylethylamineDisubstitution (Sonogashira) wiley-vch.de
3-(2,5-Diethyl-4-iodo-phenylethynyl)- wiley-vch.debiocompare.com-phenanthroline3-Ethynyl- wiley-vch.debiocompare.comphenanthrolineNot specified, but implied Sonogashira conditionsMonosubstitution (Sonogashira) mdpi.com

The future in this area lies in exploring reactivity beyond the Sonogashira coupling. The carbon-iodine bond is a versatile anchor for a wide array of other cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These pathways remain largely untapped for this specific molecule and could be used to introduce a diverse range of functional groups, including aryl, vinyl, and amino moieties. Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, could be a highly efficient strategy for rapidly building molecular complexity from this core structure.

Advanced Materials Design and Fabrication Utilizing this compound

The rigid, well-defined geometry of this compound, combined with its ability to undergo twofold cross-coupling reactions, makes it an ideal building block for advanced materials. Its role as a molecular linker is evident in its use to synthesize precursors for molecular wires. wiley-vch.de The synthesis of 1,4-Diethyl-2,5-bis(trimethysilylethynyl)benzene is a direct step toward creating linear, conjugated systems that are essential for molecular electronics. wiley-vch.de

The incorporation of functional units, such as in the synthesis of 3-(2,5-Diethyl-4-iodo-phenylethynyl)- wiley-vch.debiocompare.com-phenanthroline, demonstrates its utility in creating materials with specific optoelectronic or sensory properties. mdpi.com The phenanthroline group is a well-known metal-chelating ligand and a photoactive component, suggesting that derivatives of this compound could be used in the fabrication of:

Conjugated Polymers: As a monomer, its polymerization with di-alkynes could yield novel polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The ethyl groups would enhance the solubility and processability of these otherwise rigid materials.

Metal-Organic Frameworks (MOFs): After functionalization with appropriate linking groups (e.g., carboxylic acids via a sequence of coupling and oxidation), it could serve as a strut in the design of porous MOFs for gas storage, separation, or catalysis.

Molecular Sensors: The benzene (B151609) core could act as a scaffold to position chelating agents or chromophores, leading to new chemosensors for detecting metal ions or other analytes.

Future research will likely focus on the synthesis and characterization of these advanced materials, exploring how the specific structure of the this compound core influences the final properties of the bulk material.

Integration into Multicomponent Reaction Systems and Flow Chemistry

Looking ahead, the integration of this compound into more sophisticated synthetic platforms represents a significant growth area. While no specific studies have been published yet, its documented reactivity makes it a prime candidate for both multicomponent reactions and flow chemistry.

Multicomponent Reactions (MCRs): The ability to perform sequential Sonogashira couplings opens the possibility of designing one-pot MCRs. For instance, a stepwise addition of two different alkynes under slightly different catalytic conditions could lead to the rapid assembly of complex, unsymmetrical molecules, avoiding lengthy separation and purification steps.

Flow Chemistry: The synthesis of this compound itself, which requires heating for an extended period, is well-suited for translation to a continuous flow process. wiley-vch.de Flow reactors offer superior control over reaction temperature, time, and mixing, which can lead to higher yields, better selectivity, and enhanced safety, particularly for exothermic reactions. Furthermore, multi-step sequences, such as the synthesis of the diiodide followed immediately by a flow-based Sonogashira coupling (a concept known as "telescoping"), could be developed. This would streamline the production of its derivatives, making the entire process more efficient and scalable for potential industrial applications. The development of such integrated systems will be a key enabler for unlocking the full potential of this versatile chemical building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.